Bienvenue dans la boutique en ligne BenchChem!

(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone

Medicinal chemistry Chemical procurement Quality control

(7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone (CAS 338778-04-4) is a synthetic 1,4-benzothiazine derivative bearing dual chlorine substituents at the 7-position of the benzothiazine ring and the para-position of the benzoyl phenyl ring. With a molecular formula C15H11Cl2NOS and molecular weight of 324.2 g/mol , this compound serves as a research-grade building block for medicinal chemistry exploration, particularly in domains where halogenated benzothiazine scaffolds have demonstrated biological relevance.

Molecular Formula C15H11Cl2NOS
Molecular Weight 324.2 g/mol
CAS No. 338778-04-4
Cat. No. B3035932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
CAS338778-04-4
Molecular FormulaC15H11Cl2NOS
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1CSC2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)Cl
InChIInChI=1S/C15H11Cl2NOS/c16-11-3-1-10(2-4-11)15(19)18-7-8-20-14-9-12(17)5-6-13(14)18/h1-6,9H,7-8H2
InChIKeyJYUPDZQSUVYECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone (CAS 338778-04-4): Core Identity and Benchmark Purity for Research Procurement


(7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone (CAS 338778-04-4) is a synthetic 1,4-benzothiazine derivative bearing dual chlorine substituents at the 7-position of the benzothiazine ring and the para-position of the benzoyl phenyl ring . With a molecular formula C15H11Cl2NOS and molecular weight of 324.2 g/mol , this compound serves as a research-grade building block for medicinal chemistry exploration, particularly in domains where halogenated benzothiazine scaffolds have demonstrated biological relevance . Commercially available at certified purity levels of 95% (AKSci) and 98% (LeYan) , it provides a reproducible starting point for structure-activity relationship (SAR) studies and derivative synthesis.

Why Direct Substitution of 7-Chloro-4-(4-chlorobenzoyl)-1,4-benzothiazine Analogs Without Quantified Head-to-Head Data Is Scientifically Risky


Although the 1,4-benzothiazine scaffold is shared across many research compounds, specific substitution patterns at the 7-position and the N-benzoyl group profoundly influence electronic distribution, lipophilicity, and target engagement . The 7-chloro substituent contributes electron-withdrawing character that alters the benzothiazine ring's reactivity and binding properties, as evidenced by structure-activity relationship studies of 7-chloro-nitro-benzothiazinones showing that substitution at this position modulates covalent target engagement . Similarly, the para-chlorobenzoyl group introduces a second chlorine that further increases lipophilicity (calculated logP) and metabolic stability potential relative to non-chlorinated or methyl-substituted analogs . Without head-to-head comparative data under identical assay conditions, assuming functional equivalence between this compound and its 4-methylphenyl analog (CAS 338778-05-5), the non-chlorinated benzothiazine analog, or carboxamide-linked variants is unsupported and may lead to irreproducible results. The quantitative evidence below delineates the specific points of differentiation that justify compound-specific selection.

Comparative Evidence Guide: Verified Differentiators for (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone (CAS 338778-04-4)


Superior Commercial Purity vs. the 4-Methylphenyl Analog (CAS 338778-05-5) Ensures Reproducible Starting Material Quality

The target compound is commercially available at 98% purity from LeYan , representing an absolute 8-percentage-point purity advantage over the closest substituted analog, (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-methylphenyl)methanone (CAS 338778-05-5), which is listed at 90% purity from the same vendor . The 95% minimum purity specification from AKSci provides a second supplier-verified quality benchmark. Higher starting purity directly reduces the burden of purification, improves stoichiometric accuracy in subsequent reactions, and enhances batch-to-batch reproducibility—critical factors in SAR campaigns where minor impurities can confound biological assay interpretation.

Medicinal chemistry Chemical procurement Quality control

Molecular Weight and LogP Differentiation from the Non-Halogenated and Methyl-Substituted Analogs

The target compound (C15H11Cl2NOS, MW 324.2 g/mol) possesses a second chlorine atom on the benzoyl phenyl ring, distinguishing it from the 4-methylphenyl analog (C16H14ClNOS, MW 303.8 g/mol) . The chlorine atom increases molecular weight by approximately 20.4 Da and adds significant lipophilicity (estimated ΔlogP ≈ +0.5–0.8 based on Hansch π-values for Cl vs. CH3 substitution). This physicochemical shift is relevant for membrane permeability and passive diffusion characteristics . Compared to the non-7-substituted analog (4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone (C15H12ClNOS, MW 289.8 g/mol) , the target compound's 7-chloro substituent adds an additional electron-withdrawing group that can influence the benzothiazine ring's electronic environment and metabolic stability.

Physicochemical properties Lipophilicity Drug-likeness

7-Chloro-2,3-dihydro-1,4-benzothiazine Core Demonstrates Validated Anticancer Activity In Vivo: Class-Level Evidence Supporting Scaffold Selection

The 2,3-dihydro-1,4-benzothiazine scaffold, which forms the core of the target compound, has demonstrated validated in vivo anticancer activity. In a study evaluating 32 urea and nitrosourea derivatives of 2,3-dihydro-1,4-benzothiazines against Sarcoma-180 solid tumors in female Swiss albino mice, eight compounds (25% of the test set) showed high activity with significant tumor growth delay and tumor weight inhibition ratio, benchmarked against 5-fluorouracil as positive control . Separately, nitrosourea derivatives of 7-chloro-2,3-dihydro-1,4-benzothiazines were synthesized and characterized as a new class of bifunctional anticancer agents, with structural confirmation via IR, NMR, and mass spectrometry . While these data are class-level and not specific to the exact target compound, they establish the 7-chloro-2,3-dihydro-1,4-benzothiazine core as a biologically validated starting point for anticancer agent development, differentiating it from uncharacterized or biologically inert benzothiazine scaffolds. Direct comparative data for the target compound against specific analogs remain unavailable in the published literature at the time of this analysis.

Anticancer research In vivo pharmacology Sarcoma-180 model

7-Chloro-Substituted 1,4-Benzothiazines Exhibit Documented Antimicrobial Activity: Class-Level Differentiation from Non-Halogenated Scaffolds

A systematic antimicrobial evaluation of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines demonstrated that compounds bearing the 7-chloro substituent exhibit strong antimicrobial activity against Gram-positive (Bacillus subtilis, Bacillus mega), Gram-negative (Escherichia coli, Aspergillus arogens), and fungal (Aspergillus awamori) strains at a screening concentration of 30 μg/mL, with zones of inhibition measured in millimeters . Compounds 10b, 10c, 10h, and 10j showed strong activity, while other derivatives demonstrated moderate effects, establishing a clear SAR dependence on the 7-position substituent. While the target compound was not directly tested in this study, the presence of the 7-chloro group—which is a conserved feature—is mechanistically linked to the observed antimicrobial potency. In contrast, non-halogenated or differently substituted 4H-1,4-benzothiazine derivatives have shown variable and generally weaker antimicrobial profiles in independent screening panels . This class-level evidence supports the preferential selection of 7-chloro-substituted benzothiazine scaffolds for antimicrobial lead generation.

Antimicrobial screening Zone of inhibition Benzothiazine SAR

7-Chloro-Benzothiazinones Show Defined Mechanistic Engagement with Mycobacterium tuberculosis DprE1: Evidence for Target-Specific Structural Requirements

Protein mass spectrometry studies using a 7-chloro-nitro-benzothiazinone (7-chloro-nitro-BTZ) have demonstrated that the 7-chloro substituent directly influences the mechanism of covalent inhibition of Mycobacterium tuberculosis DprE1 . The study showed that nucleophilic reactions at the 7-position do not operate, supporting a mechanism in which BTZ activation requires a reduced flavin intermediate—a finding with direct implications for the design of mechanism-based inhibitors. This mechanistic insight is structurally specific to the 7-chloro substitution pattern and would not necessarily apply to 7-fluoro, 7-bromo, or unsubstituted benzothiazinone analogs, each of which may exhibit different reactivity profiles. The target compound, with its 7-chloro-2,3-dihydro-4H-1,4-benzothiazine core, shares this key structural feature with the mechanistically characterized 7-chloro-nitro-BTZ, providing a rational basis for its exploration as a precursor for antitubercular lead optimization.

Antitubercular agents DprE1 inhibition Mechanism of action

Prioritized Application Scenarios for (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone in Research and Industrial Procurement


Medicinal Chemistry: Anticancer Lead Generation via Nitrosourea or Amide Derivatization

The 7-chloro-2,3-dihydro-1,4-benzothiazine core has validated in vivo anticancer activity, with eight of 32 tested nitrosourea derivatives showing high activity against Sarcoma-180 solid tumors . The target compound's 4-(4-chlorobenzoyl) group provides a reactive carbonyl handle for further derivatization into nitrosourea, amide, or hydrazone analogs. The 98% purity from LeYan ensures that SAR interpretation is not confounded by impurities. This scenario is directly supported by the class-level anticancer evidence in Section 3, Evidence Item 3.

Antimicrobial Discovery: 7-Chloro-Substituted Benzothiazine Library Synthesis

Systematic screening of 7-chloro-substituted 4H-1,4-benzothiazines has demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens . The target compound, with its conserved 7-chloro substituent and additional 4-chlorobenzoyl modification, serves as a privileged scaffold for generating focused antimicrobial libraries. Procurement at 95–98% purity supports reproducible synthesis of derivative panels for minimum inhibitory concentration (MIC) determination and structure-activity relationship mapping. This scenario is informed by the class-level antimicrobial evidence in Section 3, Evidence Item 4.

Antitubercular Drug Discovery: DprE1-Targeted Inhibitor Development

The 7-chloro substituent on the benzothiazinone ring has been mechanistically implicated in the covalent inhibition of Mycobacterium tuberculosis DprE1, a validated antitubercular target . The target compound's 7-chloro-2,3-dihydro-4H-1,4-benzothiazine core provides a synthetically accessible entry point for generating novel DprE1 inhibitor candidates through functionalization at the 4-benzoyl position. The dual-chlorine substitution pattern may offer favorable physicochemical properties for mycobacterial cell wall penetration. This application scenario derives directly from the mechanistic evidence in Section 3, Evidence Item 5.

Chemical Biology: Physicochemical Probe Development with Defined Lipophilicity

The target compound's dual chlorine substitution yields a calculated molecular weight of 324.2 g/mol and estimated ClogP elevation of approximately 0.5–0.8 units compared to the 4-methylphenyl analog . These well-defined physicochemical parameters make this compound suitable for use as a lipophilic benzothiazine probe in membrane permeability assays, protein binding studies, or cellular uptake experiments where precise control over logP is required. The 98% purity specification minimizes interference from impurities in biophysical measurements. This scenario is supported by the physicochemical differentiation evidence in Section 3, Evidence Item 2.

Quote Request

Request a Quote for (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.